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D-myo-inositol (1,4)-bisphosphate

Inositol phosphate metabolism Phosphatase substrate specificity Signal termination kinetics

Researchers characterizing inositol polyphosphate 1-phosphatase (EC 3.1.3.57) or dissecting lithium-sensitive signaling require authentic Ins(1,4)P₂ with verified regioisomeric identity-generic InsP₂ isomers produce misleading kinetic data. • Km = 17-200 µM for 1-phosphatase; ~5-12.5× higher affinity than Ins(1,3,4)P₃. • PFK allosteric activator: Ka = 43 µM (vs. 70 µM for Ins(2,4)P₂); Kd,app ~5 µM. • Essential HPLC standard for [³H]inositol metabolic tracing with dual dephosphorylation signature. Supplied ≥98% pure (TLC) as potassium salt; -20°C storage with global shipment on dry ice.

Molecular Formula C6H10O12P2-4
Molecular Weight 336.08 g/mol
Cat. No. B1262647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-inositol (1,4)-bisphosphate
Synonymsinositol 1,4-bis(phosphate)
inositol 1,4-bis(phosphate), (D)-isomer
inositol 1,4-bis(phosphate), (L)-isomer
inositol 1,4-bisphosphate
inositol 1,4-diphosphate
myo-inositol 1,4-bisphosphate
Molecular FormulaC6H10O12P2-4
Molecular Weight336.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O
InChIInChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1
InChIKeyPELZSPZCXGTUMR-MBEOBJKWSA-J
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-myo-Inositol (1,4)-Bisphosphate: Procuring a Defined Inositol Phosphate Signaling Intermediate


D-myo-Inositol (1,4)-bisphosphate (Ins(1,4)P₂; CAS 47055-78-7) is a naturally occurring inositol phosphate second messenger and metabolic intermediate in the phosphoinositide signaling cascade. Produced primarily via 5-phosphatase-mediated dephosphorylation of Ins(1,4,5)P₃, it serves as a substrate for inositol polyphosphate 1-phosphatase (EC 3.1.3.57) to yield Ins(4)P, representing a critical node in the termination of calcium-mobilizing signals and recycling of the cellular myo-inositol pool [1]. This compound is available commercially as a purified biochemical standard (potassium salt, ≥98% purity by TLC, CAS 103476-30-8) for use in enzyme kinetics, mass spectrometry calibration, and cell-signaling dissection .

Why Ins(1,4)P₂ Cannot Be Functionally Interchanged with Other Inositol Bisphosphate Isomers


Inositol phosphate isomers with identical molecular formulae exhibit divergent biological activities that render them non-substitutable in experimental settings. Ins(1,4)P₂ is distinguished from its closest structural analogs—Ins(4,5)P₂, Ins(1,3)P₂, and Ins(3,4)P₂—by the position of its phosphate groups on the myo-inositol ring, which dictates unique enzyme recognition patterns and effector functions. The quantitative evidence below demonstrates that Ins(1,4)P₂ occupies a distinct biochemical niche characterized by a specific phosphatase substrate profile, unique allosteric regulatory properties on glycolytic enzymes, a dual dephosphorylation metabolic fate, differential lithium sensitivity, and selective binding behavior at key signaling protein domains. These five dimensions of differentiation mean that procurement decisions based solely on molecular weight or phosphate content risk experimental failure when the intended application requires the precise 1,4-phosphate geometry [1].

Ins(1,4)P₂ Quantitative Differentiation Evidence: Head-to-Head Comparisons Against In-Class Analogs


Enzyme Substrate Affinity: Ins(1,4)P₂ Displays ~10-Fold Higher Affinity for Inositol-1,4-Bisphosphatase Compared with Ins(1,3,4)P₃

Purified inositol-1,4-bisphosphatase (EC 3.1.3.57) from bovine brain hydrolyses both Ins(1,4)P₂ and Ins(1,3,4)P₃ at the 1-phosphate position. However, the enzyme exhibits markedly different affinities for these two substrates: the Km for Ins(1,4)P₂ is 0.04 mM (40 µM), whereas the Km for Ins(1,3,4)P₃ is 0.5 mM (500 µM) [1]. This represents approximately a 12.5-fold higher affinity for the bisphosphate compared with the trisphosphate, despite both being accepted substrates. Lithium inhibits the hydrolysis of both substrates in an uncompetitive manner, with apparent Ki values of 9.63 mM for Ins(1,4)P₂ and 0.46 mM for Ins(1,3,4)P₃, indicating that Li⁺ is approximately 21-fold more potent against Ins(1,3,4)P₃ hydrolysis [1].

Inositol phosphate metabolism Phosphatase substrate specificity Signal termination kinetics

Allosteric Activation of Muscle PFK: Ins(1,4)P₂ (Ka = 43 µM) Exceeds Potency of Ins(2,4)P₂ (Ka = 70 µM) but Falls Below GroPIns4P (Ka = 20 µM)

A systematic screen of inositol bisphosphate isomers and phosphoinositides for allosteric effects on muscle-type 6-phosphofructo-1-kinase (PFK) revealed that Ins(1,4)P₂ acts as an AMP-dependent activator. At near-physiological concentrations of other allosteric effectors, the activation constant (Ka) for Ins(1,4)P₂ was 43 µM, compared with 70 µM for Ins(2,4)P₂ and 20 µM for GroPIns4P [1]. The apparent binding affinity (Kd,app) of Ins(1,4)P₂ was approximately 5 µM in the presence of 0.1 mM AMP at pH 7.4, comparable to the affinities of fructose 1,6-bisphosphate and glucose 1,6-bisphosphate under identical conditions [1]. By contrast, the liver PFK isoform was only slightly activated by sub-micromolar Ins(1,4,5)P₃ and did not respond similarly to Ins(1,4)P₂, demonstrating isoform-level selectivity [1].

Glycolytic regulation Allosteric effector specificity Muscle-type phosphofructokinase

Unique Dual Dephosphorylation Fate: Ins(1,4)P₂ Is Hydrolysed to Both Ins(1)P and Ins(4)P, Unlike Ins(3,4)P₂ or Ins(1,3)P₂

Quantitative metabolic tracing in rat cerebral-cortical slices using [³H]inositol labelling revealed that Ins(1,4)P₂ undergoes dual hydrolysis to both [³H]Ins(1)P and [³H]Ins(4)P upon muscarinic receptor blockade [1]. This contrasts with other inositol bisphosphate isomers such as Ins(3,4)P₂, which is exclusively dephosphorylated to Ins(3)P via a single pathway in liver homogenates, and Ins(1,3)P₂, which is processed by a distinct soluble phosphatase activity [2]. A comparative dephosphorylation rate study in liver demonstrated that at an initial substrate concentration of 1 nM, the rank order of dephosphorylation velocity was Ins(1,4)P₂ > Ins(1,3)P₂ > Ins(3,4)P₂, confirming that the 1,4-isomer is metabolized fastest among the three bisphosphates tested [2].

Inositol phosphate metabolic flux HPLC isomer identification Phosphatase pathway dissection

Lithium Sensitivity Stratification: Ins(1,4)P₂ 1-Phosphatase Exhibits Km-Dependent Li⁺ Inhibition Distinct from Inositol Monophosphatase

The Ins(1,4)P₂ 1-phosphatase in rat liver cytosol displays a Km for Ins(1,4)P₂ of approximately 17 µM [1]. Li⁺ (100 mM) causes 50% inhibition of this phosphatase when activity is measured at 10 nM substrate, but raising the substrate concentration to 100 µM produces a greater than 10-fold increase in Li⁺ sensitivity, consistent with an uncompetitive inhibition mechanism [1]. This contrasts with the inhibition profile of K-76COONa, a fungal metabolite: the IC₅₀ was approximately 7.5 mM for Ins(1,4)P₂ hydrolysis by inositol 1,4-bisphosphate/inositol 1,3,4-trisphosphate 1-phosphatase versus a Ki of approximately 0.5 mM for inositol monophosphatase using Ins(1)P as substrate, indicating ~15-fold selectivity against the bisphosphate-hydrolysing enzyme [2]. Furthermore, the Ins(1,4)P₂ 1-phosphatase can be physically separated from inositol monophosphatase by anion-exchange chromatography and exhibits greater sensitivity to heat inactivation, confirming these are distinct enzymatic entities [1].

Lithium mechanism of action Inositol depletion hypothesis Phosphatase inhibitor characterization

PLC-δ1 PH Domain Binding Selectivity: Ins(1,4)P₂ Produces Only Weak Inhibition, Whereas Ins(4,5)P₂ Is Nearly Equipotent with Ins(1,4,5)P₃

In competitive binding assays measuring the interaction of phosphoinositide-specific phospholipase C-δ1 (PLC-δ1) with PIP₂-containing bilayer membranes, the natural D-isomer of Ins(1,4,5)P₃ inhibited binding with an IC₅₀ of 5.4 ± 0.5 µM. D-myo-inositol 2,4,5-trisphosphate and 1-(α-glycerophosphoryl)-D-myo-inositol 4,5-bisphosphate were nearly as effective as Ins(1,4,5)P₃. Critically, D-myo-inositol 1,4-bisphosphate [Ins(1,4)P₂] only weakly inhibited binding, whereas the 4,5-isomer [Ins(4,5)P₂] was nearly as potent as Ins(1,4,5)P₃ [1]. This demonstrates that the 4,5-bisphosphate motif, rather than the 1,4-bisphosphate arrangement, is required for high-affinity interaction with the PLC-δ1 PH domain. D-myo-inositol monophosphates with phosphate at positions 1 or 2 had no significant effect on binding [1].

Phospholipase C regulation Pleckstrin homology domain Product feedback inhibition

Inositol Polyphosphate 1-Phosphatase Dual Substrate Kinetics: Ins(1,4)P₂ and Ins(1,3,4)P₃ Share Similar Vmax but 5-Fold Difference in Affinity

The enzyme inositol polyphosphate 1-phosphatase (EC 3.1.3.57) acts on both Ins(1,4)P₂ and Ins(1,3,4)P₃ with similar Vmax values for both substrates, but with a five-times higher affinity for the bisphosphate [Ins(1,4)P₂] compared with the trisphosphate [Ins(1,3,4)P₃] [1]. This enzyme does not act on inositol 1-phosphate, Ins(1,4,5)P₃, or Ins(1,3,4,5)P₄, establishing a strict substrate specificity profile limited to Ins(1,4)P₂ and Ins(1,3,4)P₃ [1]. BRENDA-curated kinetic data from Rattus norvegicus confirm a Km value of 0.2 mM for Ins(1,4)P₂ at 30°C, pH 7.5 [2]. The five-fold affinity difference means that at equimolar substrate concentrations, the enzyme processes Ins(1,4)P₂ more efficiently than Ins(1,3,4)P₃ despite identical catalytic capacity (Vmax).

Enzyme kinetics Substrate selectivity Inositol polyphosphate 1-phosphatase

Priority Procurement Scenarios for D-myo-Inositol (1,4)-Bisphosphate Based on Verified Differentiation Evidence


Inositol Phosphate Phosphatase Enzyme Kinetics and Inhibitor Screening

Ins(1,4)P₂ is the preferred substrate for characterizing inositol polyphosphate 1-phosphatase (EC 3.1.3.57) and inositol-1,4-bisphosphatase activities. With a Km of 17–200 µM depending on tissue source and conditions, it offers ~5- to 12.5-fold higher enzyme affinity than the alternative substrate Ins(1,3,4)P₃ . This affinity advantage makes Ins(1,4)P₂ the substrate of choice for accurate kinetic parameter determination (Km, Vmax, kcat) and for inhibitor screening assays targeting the lithium-sensitive 1-phosphatase pathway, where Ins(1,3,4)P₃ would require substantially higher concentrations to achieve comparable turnover rates .

Radiolabeled Inositol Phosphate Metabolic Flux Analysis and HPLC Isomer Identification

In [³H]inositol-labeled metabolic tracing experiments, Ins(1,4)P₂ serves as an essential HPLC calibration standard for the identification and quantification of the bisphosphate fraction. Its unique dual dephosphorylation signature—producing both [³H]Ins(1)P and [³H]Ins(4)P—distinguishes it from all other InsP₂ isomers and enables unambiguous assignment of the 5-phosphatase → 1-phosphatase metabolic arm . Tritium-radiolabeled Ins(1,4)P₂ standards are commercially available in 1–2 μCi quantities alongside Ins(1,4,5)P₃, Ins(1,3,4)P₃, and Ins(1,3,4,5)P₄ for comprehensive HPLC method validation .

Glycolytic Regulation Studies: Allosteric Activation of Muscle-Type PFK

Investigators examining the intersection between inositol phosphate signaling and glycolytic control should procure Ins(1,4)P₂ as the reference allosteric activator of muscle-type 6-phosphofructo-1-kinase (PFK). Its Ka of 43 µM and Kd,app of ~5 µM distinguish it from the weaker Ins(2,4)P₂ isomer (Ka = 70 µM) and from Ins(4,5)P₂, which lacks PFK-activating activity entirely . The liver PFK isoform does not respond to Ins(1,4)P₂ but is instead activated by sub-micromolar Ins(1,4,5)P₃, making correct isomer selection essential for isoform-specific studies .

Lithium Mechanism-of-Action Research and Inositol Depletion Hypothesis Testing

The Ins(1,4)P₂ 1-phosphatase represents a distinct lithium target separate from inositol monophosphatase, and authentic Ins(1,4)P₂ substrate is required for its study. The enzyme can be chromatographically separated from monophosphatase activity, and its Li⁺ inhibition is substrate-concentration-dependent (uncompetitive mechanism) with >10-fold sensitivity shift between 10 nM and 100 µM substrate . Using Ins(1)P or Ins(4)P as surrogate substrates engages inositol monophosphatase rather than the Ins(1,4)P₂-specific 1-phosphatase, generating data that cannot be extrapolated to the bisphosphate-hydrolysing enzyme. K-76COONa inhibition data confirm ~15-fold selectivity between these two phosphatase activities .

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